8-Methoxy-d3 Psoralen

Übersicht

Beschreibung

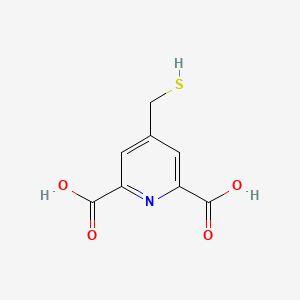

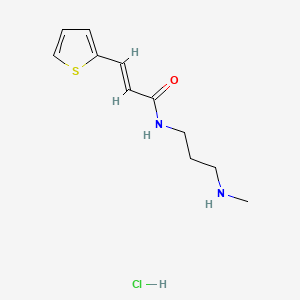

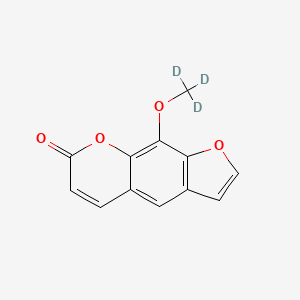

8-Methoxy-d3 Psoralen is a deuterated derivative of methoxsalen, a naturally occurring furocoumarin compound.

Vorbereitungsmethoden

The synthesis of 8-Methoxy-d3 Psoralen involves several steps. One common method includes the deuteration of methoxsalen using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the methoxy group of methoxsalen. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

8-Methoxy-d3 Psoralen undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-d3 Psoralen has several scientific research applications:

Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.

Biology: The compound is used in photobiology research to study the effects of ultraviolet (UV) radiation on biological systems.

Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of photochemistry.

Wirkmechanismus

The mechanism of action of 8-Methoxy-d3 Psoralen involves its interaction with DNA. Upon activation by UV radiation, the compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis. This results in the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets include guanine and cytosine bases in DNA, which are preferentially bound by the activated compound .

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-d3 Psoralen is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as methoxsalen and trioxsalen. The deuterium atoms provide enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research and therapeutic applications . Similar compounds include:

Eigenschaften

CAS-Nummer |

1246819-63-5 |

|---|---|

Molekularformel |

C12H8O4 |

Molekulargewicht |

220.20 g/mol |

IUPAC-Name |

9-(trideuterio(113C)methoxy)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1+1D3 |

InChI-Schlüssel |

QXKHYNVANLEOEG-KQORAOOSSA-N |

SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Isomerische SMILES |

[2H][13C]([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Kanonische SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Synonyme |

9-(Methoxy-13CD3)-7H-furo[3,2-g][1]benzopyran-7-one; 6-Hydroxy-7-(methoxy-13CD3)-5-benzofuranacrylic Acid δ-Lactone; 8-MOP-13CD3; 8-MP-13CD3; 8-(Methoxy-13CD3)-6,7-furanocoumarin; 8-(Methoxy-13CD3)[furano-3’,2’:6,7-coumarin]; 8-(Methoxy-13CD3)psora |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/new.no-structure.jpg)

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)